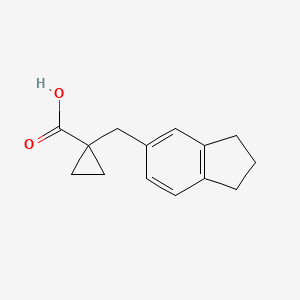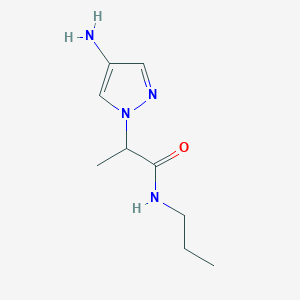
tert-butyl3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
準備方法
The synthesis of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This step involves the formation of the 1,2,4-triazole ring, which can be done using various methods such as cycloaddition reactions.
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.
化学反応の分析
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the azetidine or triazole rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: Researchers investigate the biological activity of the compound and its derivatives, including their effects on various biological targets and pathways.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate: This compound has similar structural features but may differ in terms of functional groups or substituents.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of an azetidine ring, leading to different chemical properties and applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate:
The uniqueness of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C10H17N5O2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl 3-(4-amino-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-4-7(5-14)8-13-12-6-15(8)11/h6-7H,4-5,11H2,1-3H3 |
InChIキー |
ABNKFHVSIZCJKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=CN2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)

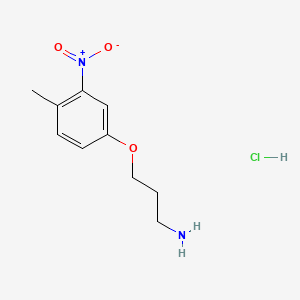

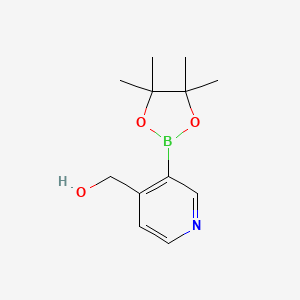
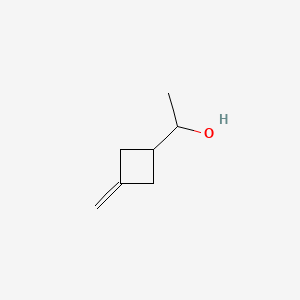
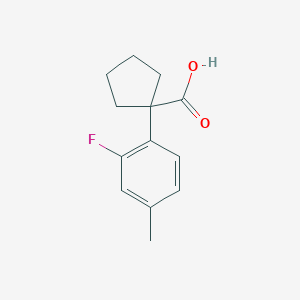
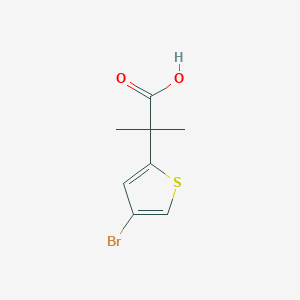

![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
